
3-Butyn-1-ol, 4-(dimethylphenylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is an organic compound with the molecular formula C12H16OSi. It is a derivative of 3-Butyn-1-ol, where a dimethylphenylsilyl group is attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- typically involves the reaction of 3-Butyn-1-ol with a dimethylphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Butyn-1-ol+Dimethylphenylsilyl chlorideBase3-Butyn-1-ol, 4-(dimethylphenylsilyl)-+HCl
Industrial Production Methods
While specific industrial production methods for 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophilic substitution reactions using reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of 4-(dimethylphenylsilyl)butanal or 4-(dimethylphenylsilyl)butanoic acid.
Reduction: Formation of 4-(dimethylphenylsilyl)butene or 4-(dimethylphenylsilyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- depends on the specific reaction it undergoes. Generally, the silyl group can stabilize reaction intermediates, making the compound a useful reagent in various transformations. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyn-1-ol: The parent compound without the silyl group.
4-Trimethylsilyl-3-butyn-1-ol: A similar compound with a trimethylsilyl group instead of a dimethylphenylsilyl group.
4-Hydroxy-1-butyne: Another related compound with a hydroxyl group at the fourth position.
Uniqueness
3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry for the development of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
492440-09-2 |
|---|---|
Formule moléculaire |
C12H16OSi |
Poids moléculaire |
204.34 g/mol |
Nom IUPAC |
4-[dimethyl(phenyl)silyl]but-3-yn-1-ol |
InChI |
InChI=1S/C12H16OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9,13H,6,10H2,1-2H3 |
Clé InChI |
XPTQSQAQPQPDHL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C#CCCO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


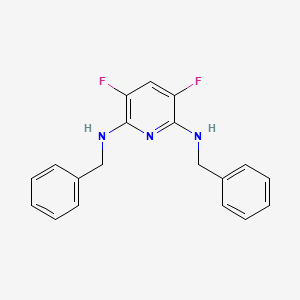
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
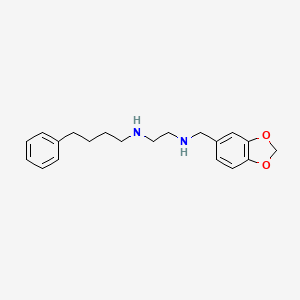
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
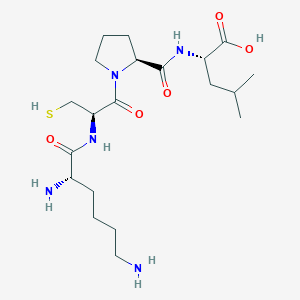
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
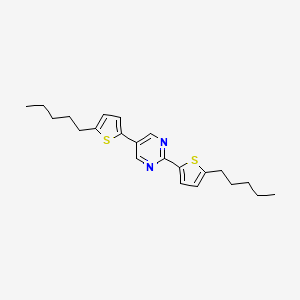
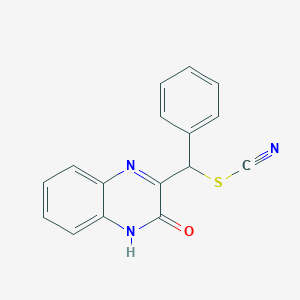
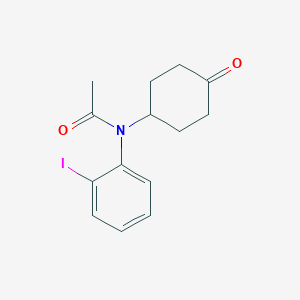

![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
